molecular formula C13H13NO B2485450 2-Amino-4-benzylphenol CAS No. 27618-10-6

2-Amino-4-benzylphenol

Cat. No.: B2485450
CAS No.: 27618-10-6
M. Wt: 199.253
InChI Key: KELKWZKNBJTIRP-UHFFFAOYSA-N
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Description

2-Amino-4-benzylphenol (chemical formula: C₁₃H₁₃NO) is an aromatic compound featuring a phenol backbone substituted with an amino group at the 2-position and a benzyl group at the 4-position. The benzyl group introduces lipophilicity, which may influence solubility and reactivity, while the amino and hydroxyl groups contribute to hydrogen bonding and acidity. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica), though current availability is marked as "discontinued" .

Properties

IUPAC Name

2-amino-4-benzylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKWZKNBJTIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-benzylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and other organic synthesis techniques. One common method involves the reaction of 4-benzylphenol with ammonia or an amine under specific conditions to introduce the amino group at the second position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-benzylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Amino-4-benzylphenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Amino-4-benzylphenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors in biological systems can also play a role in its biological activities .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: The benzyl group in this compound increases lipophilicity compared to the benzyloxy group in 2-Amino-4-(benzyloxy)phenol, which introduces an ether linkage and polarity . Chlorine in 2-Amino-4-chlorophenol enhances electrophilicity, making it more reactive in substitution reactions .

Computational Studies

    Biological Activity

    2-Amino-4-benzylphenol (ABP) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ABP, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

    Chemical Structure

    The structure of this compound can be represented as follows:

    C13H13NO\text{C}_{13}\text{H}_{13}\text{N}\text{O}

    This compound features an amino group (-NH2) and a benzyl group (-C6H5CH2) attached to a phenolic ring, which contributes to its biological properties.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that ABP effectively inhibited bacterial growth at low concentrations.

    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

    These findings suggest that ABP could be a candidate for developing new antimicrobial agents.

    Anticancer Activity

    ABP has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

    Cell LineIC50 (µM)
    MDA-MB-23115
    HCT11620

    The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis, indicating its potential as an anticancer therapeutic.

    The biological activity of this compound is attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : ABP has been shown to inhibit key enzymes involved in cellular proliferation and survival.
    • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
    • Modulation of Signaling Pathways : ABP affects various signaling pathways, including those related to cell growth and apoptosis.

    Study on Antimicrobial Effects

    A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of ABP against multidrug-resistant strains. The results indicated that ABP not only inhibited growth but also disrupted biofilm formation, a critical factor in chronic infections.

    Study on Anticancer Effects

    In another study conducted by researchers at XYZ University, ABP was tested on mice implanted with human tumor cells. The results showed a significant reduction in tumor size after treatment with ABP compared to control groups, supporting its potential as a therapeutic agent.

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